molecular formula C19H13NO4 B311280 2-(Phenoxycarbonyl)phenyl nicotinate

2-(Phenoxycarbonyl)phenyl nicotinate

Cat. No.: B311280
M. Wt: 319.3 g/mol
InChI Key: OXWFAEKCWYMKRG-UHFFFAOYSA-N
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Description

2-(Phenoxycarbonyl)phenyl nicotinate is an ester derivative of nicotinic acid (vitamin B3), where the hydroxyl group of nicotinic acid is esterified with a substituted phenol moiety. The phenol group is further modified by a phenoxycarbonyl (-OCOC6H5) substituent at the ortho position.

The compound’s synthesis likely involves the reaction of nicotinoyl chloride with 2-(phenoxycarbonyl)phenol, a method analogous to the preparation of other aryl nicotinates using chloroformate intermediates .

Properties

Molecular Formula

C19H13NO4

Molecular Weight

319.3 g/mol

IUPAC Name

(2-phenoxycarbonylphenyl) pyridine-3-carboxylate

InChI

InChI=1S/C19H13NO4/c21-18(14-7-6-12-20-13-14)24-17-11-5-4-10-16(17)19(22)23-15-8-2-1-3-9-15/h1-13H

InChI Key

OXWFAEKCWYMKRG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C3=CN=CC=C3

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C3=CN=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues of Nicotinate Esters

Nicotinate esters vary in their esterifying alcohol moieties, which critically impact their hydrolysis rates, solubility, and biological activity. Below is a comparative analysis of structurally related compounds:

Table 1: Key Nicotinate Esters and Their Properties
Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Hydrolysis Rate (Relative) Key Applications/Notes
2-(Phenoxycarbonyl)phenyl nicotinate Phenoxycarbonyl (-OCOC6H5) at C2 C19H13NO5 335.31 Moderate (inferred) Potential prodrug; enhanced steric hindrance may slow enzymatic hydrolysis
Phenyl nicotinate None (simple phenyl ester) C12H9NO3 215.20 Fast Model substrate for esterase studies; rapid hydrolysis in human serum albumin (HSA)
2-Methoxyphenyl nicotinate Methoxy (-OCH3) at C2 C13H11NO4 245.23 Intermediate Improved lipophilicity compared to phenyl nicotinate; used in drug delivery research
Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate Chloro (-Cl) and aminocarbonyl (-CONH2) at C4 and C2 C15H13ClN2O4 344.73 Slow Antimicrobial agent; electron-withdrawing groups stabilize against hydrolysis
[4-(4-Cyanophenyl)phenyl] 2-methylsulfanylpyridine-3-carboxylate Cyanophenyl (-C6H4CN) and methylsulfanyl (-SCH3) C20H14N2O2S 370.40 Very slow Designed for electronic applications; steric and electronic effects reduce reactivity

Hydrolysis Kinetics and Metabolic Stability

The esterase-like activity of human serum albumin (HSA) plays a significant role in the hydrolysis of nicotinate esters. Key findings from include:

  • Methyl nicotinate (half-life >95 hours) and tert-butyl nicotinate (hydrolysis negligible) exhibit extreme stability due to steric hindrance or electron-donating groups.
  • Phenyl nicotinate and simpler esters undergo rapid hydrolysis (half-life <15 minutes to hours), making them less suitable as prodrugs.
  • This compound is hypothesized to have intermediate hydrolysis rates. The bulky phenoxycarbonyl group may slow enzymatic cleavage compared to unsubstituted phenyl esters but faster than tert-butyl derivatives .

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